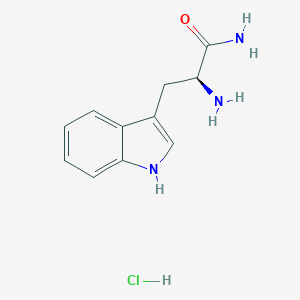

H-Trp-NH2.HCl

Übersicht

Beschreibung

L-Tryptophanamide hydrochloride is a chemical compound with the molecular formula C11H14ClN3O. It is an amino acid amide derived from L-tryptophan, an essential amino acid. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

L-Tryptophanamid-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Substrat in enzymatischen Studien verwendet, um die Wirkung von Aminopeptidase-Enzymen zu untersuchen.

Biologie: Wird in Studien im Zusammenhang mit der Proteinsynthese und den Stoffwechselwegen eingesetzt.

Medizin: Wird auf seine möglichen therapeutischen Wirkungen bei der Behandlung von neurologischen Störungen und als Biomarker für bestimmte Krankheiten untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Reagenz in der chemischen Synthese verwendet.

5. Wirkmechanismus

L-Tryptophanamid-Hydrochlorid übt seine Wirkungen aus, indem es mit bestimmten molekularen Zielstrukturen und Signalwegen interagiert:

Molekulare Zielstrukturen: Es wirkt auf Aminopeptidase-Enzyme und beeinflusst den Proteinstoffwechsel.

Beteiligte Signalwege: Es ist am Tryptophan-Stoffwechselweg beteiligt und beeinflusst die Synthese von Serotonin und anderen Neurotransmittern.

Wirkmechanismus

Target of Action

H-Trp-NH2.HCl is an endogenous metabolite The specific primary targets of H-Trp-NH2It’s known to be a metabolite of l-tryptophan , suggesting it may interact with similar biological targets.

Mode of Action

The exact mode of action of H-Trp-NH2It’s known that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that this compound may have similar effects.

Biochemical Pathways

The specific biochemical pathways affected by H-Trp-NH2As a metabolite of l-tryptophan, it may be involved in the tryptophan metabolism pathway .

Result of Action

The molecular and cellular effects of H-Trp-NH2It has been reported that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that this compound may have similar effects.

Biochemische Analyse

Biochemical Properties

L-Tryptophanamide hydrochloride plays a significant role in biochemical reactions. It is involved in the metabolism of tryptophan, one of the essential amino acids . The metabolism of tryptophan occurs via complex pathways, producing several bioactive metabolites . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions within the body .

Cellular Effects

L-Tryptophanamide hydrochloride has been found to influence various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of, and induce necrosis in, human retinal pigment epithelium cells (HRPECs) . This suggests that L-Tryptophanamide hydrochloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

L-Tryptophanamide hydrochloride is involved in the metabolic pathways of tryptophan . This includes interactions with various enzymes or cofactors.

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Tryptophanamide hydrochloride can be synthesized through the reaction of L-tryptophan with ammonia in the presence of a dehydrating agent. The reaction typically involves the following steps:

Activation of L-Tryptophan: L-Tryptophan is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Amidation: The activated L-tryptophan reacts with ammonia to form L-tryptophanamide.

Hydrochloride Formation: The resulting L-tryptophanamide is treated with hydrochloric acid to form L-tryptophanamide hydrochloride.

Industrial Production Methods: Industrial production of L-Tryptophanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Tryptophanamid-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Es kann zu Aminen reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit Halogenen oder anderen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) und Nukleophile wie Natriumazid (NaN3) werden eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

Reduktion: Bildung von primären und sekundären Aminen.

Substitution: Bildung von halogenierten Derivaten und anderen substituierten Produkten.

Vergleich Mit ähnlichen Verbindungen

L-Tryptophanamid-Hydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

- L-Phenylalaninamid-Hydrochlorid

- L-Tyrosinamid-Hydrochlorid

- L-Histidinamid-Hydrochlorid

Einzigartigkeit:

- L-Tryptophanamid-Hydrochlorid ist aufgrund seiner spezifischen Wechselwirkung mit Aminopeptidase-Enzymen und seiner Rolle im Tryptophan-Stoffwechselweg einzigartig. Es hat besondere Anwendungen in der neurologischen Forschung und in therapeutischen Studien .

Biologische Aktivität

H-Trp-NH2.HCl, or (S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride, is a derivative of tryptophan that plays a significant role in various biological processes. This compound is primarily studied for its potential therapeutic applications, particularly in neuropharmacology and as a precursor in the synthesis of bioactive peptides.

- Molecular Formula : C₁₃H₁₅N₃O₅

- Molecular Weight : 293.275 g/mol

- Melting Point : 250°C

- Boiling Point : 498.7°C at 760 mmHg

This compound is known to influence several biological pathways due to its structural similarity to neurotransmitters and hormones. It is involved in:

- Serotonin Synthesis : As a precursor to serotonin, this compound impacts mood regulation and sleep patterns.

- Melatonin Production : It contributes to melatonin synthesis, affecting circadian rhythms and sleep cycles.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity, influencing cognitive functions and emotional responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antioxidant Properties :

- This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage in neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Studies suggest that this compound can reduce inflammation markers in various models, indicating its potential use in treating inflammatory conditions.

-

Neuroprotective Effects :

- The compound has demonstrated protective effects on neuronal cells, particularly under conditions of stress or injury.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotective | Cell survival enhancement |

Case Study: Neuroprotective Role in Alzheimer’s Disease

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta, a hallmark of Alzheimer's disease. The results indicated that treatment with this compound improved cell viability and reduced apoptosis markers compared to untreated controls. This suggests its potential as a therapeutic agent in neurodegenerative disorders.

Case Study: Modulation of Serotonin Levels

Another study focused on the impact of this compound on serotonin levels in rodent models. The administration of the compound led to a significant increase in serotonin concentration in the brain, correlating with improved mood-related behaviors. This highlights its potential application in treating mood disorders such as depression.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDANBSEWOYKN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036172 | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-65-1 | |

| Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.